molecular formula C11H22O6 B15166981 Acetic acid;hept-6-ene-1,4-diol CAS No. 645615-38-9

Acetic acid;hept-6-ene-1,4-diol

Katalognummer: B15166981
CAS-Nummer: 645615-38-9
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: VORCSSHRBGCFAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;hept-6-ene-1,4-diol is an organic compound that features both a carboxylic acid group and a diol group within its structure. This compound is of interest due to its unique combination of functional groups, which can participate in a variety of chemical reactions, making it useful in different fields of scientific research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;hept-6-ene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form carbonyl compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated compounds.

Wirkmechanismus

The mechanism of action of acetic acid;hept-6-ene-1,4-diol involves its functional groups participating in various chemical reactions. The carboxylic acid group can act as a proton donor, while the hydroxyl groups can act as nucleophiles or electrophiles depending on the reaction conditions . These interactions can lead to the formation of new chemical bonds and the transformation of the compound into different products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetic acid;hept-6-ene-1,4-diol is unique due to its specific combination of a carboxylic acid group and a diol group within a seven-carbon chain. This structure allows it to participate in a wider range of chemical reactions compared to similar compounds with different chain lengths .

Eigenschaften

CAS-Nummer

645615-38-9

Molekularformel

C11H22O6

Molekulargewicht

250.29 g/mol

IUPAC-Name

acetic acid;hept-6-ene-1,4-diol

InChI

InChI=1S/C7H14O2.2C2H4O2/c1-2-4-7(9)5-3-6-8;2*1-2(3)4/h2,7-9H,1,3-6H2;2*1H3,(H,3,4)

InChI-Schlüssel

VORCSSHRBGCFAM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.CC(=O)O.C=CCC(CCCO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.